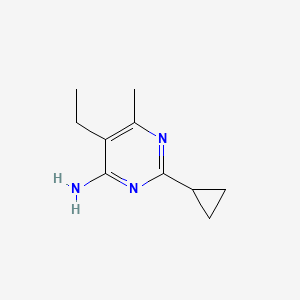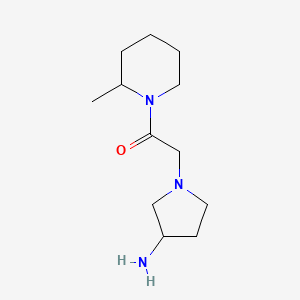
2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine
Overview
Description
2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine (2CEMPA) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a versatile compound with a variety of uses and has been studied extensively for its potential uses in the pharmaceutical and biotechnological fields. 2CEMPA is a cyclopropyl-substituted pyrimidine derivative and has been used in the synthesis of various drugs, including anti-cancer and anti-inflammatory agents. It has also been used in the synthesis of novel small-molecule inhibitors of protein-protein interactions.
Mechanism Of Action
2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The mechanism of action of 2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine is not fully understood, but it is thought to act by inhibiting the activity of COX-2, which is involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting the activity of COX-2, 2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine is thought to reduce inflammation and reduce the risk of certain diseases.
Biochemical And Physiological Effects
2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, it has been found to reduce inflammation and reduce the risk of certain diseases. It has also been found to have anti-cancer and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, as it can be synthesized through a number of different methods. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine is a highly reactive compound and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine. It could be used in the development of novel small-molecule inhibitors of protein-protein interactions, which could have a range of applications in the pharmaceutical and biotechnological fields. In addition, it could be used in the development of novel anti-cancer and anti-inflammatory agents. Furthermore, it could be used to develop novel drugs for the treatment of inflammatory diseases and other conditions. Finally, it could be used in the development of novel compounds for the synthesis of various drugs, including anti-cancer and anti-inflammatory agents.
Scientific Research Applications
2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine has been studied extensively in the scientific research field, with a particular focus on its potential use as a drug. It has been used in the synthesis of novel small-molecule inhibitors of protein-protein interactions, and has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, it has been used in the synthesis of anti-cancer and anti-inflammatory agents. It has also been used in the synthesis of novel small-molecule inhibitors of protein-protein interactions.
properties
IUPAC Name |
2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-8-6(2)12-10(7-4-5-7)13-9(8)11/h7H,3-5H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMUTVPHRBQIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N)C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)
![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)


![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)

